molecular formula C10H13ClFN3 B12833498 (S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine

(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine

Cat. No.: B12833498
M. Wt: 229.68 g/mol
InChI Key: ZOTQHIBXOLFAAW-ZETCQYMHSA-N
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Description

(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a 5-chloro-6-fluoropyridin-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-6-fluoropyridine and 2-methylpiperazine.

    Reaction Steps:

    Reaction Conditions: The nucleophilic substitution is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The chiral resolution can be achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

  • Substitution

Properties

Molecular Formula

C10H13ClFN3

Molecular Weight

229.68 g/mol

IUPAC Name

(2S)-1-(5-chloro-6-fluoropyridin-2-yl)-2-methylpiperazine

InChI

InChI=1S/C10H13ClFN3/c1-7-6-13-4-5-15(7)9-3-2-8(11)10(12)14-9/h2-3,7,13H,4-6H2,1H3/t7-/m0/s1

InChI Key

ZOTQHIBXOLFAAW-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC(=C(C=C2)Cl)F

Canonical SMILES

CC1CNCCN1C2=NC(=C(C=C2)Cl)F

Origin of Product

United States

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